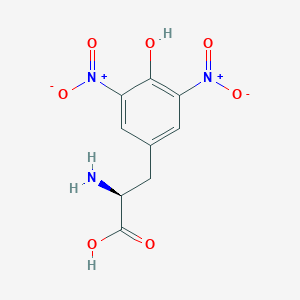

3,5-Dinitro-L-tyrosine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine typically involves the nitration of L-tyrosine. The process includes the following steps:

Nitration Reaction: L-tyrosine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce nitro groups at the 3 and 5 positions of the aromatic ring.

Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Diphenyl Ether Formation

3,5-Dinitro-L-tyrosine serves as a precursor in the synthesis of thyroid hormone analogs. Its nitro groups facilitate nucleophilic aromatic substitution reactions:

| Key Conditions | Outcome | Source |

|---|---|---|

| Base-mediated condensation | High regioselectivity at nitro-substituted sites |

Crosslinking Reactions

The aromatic nitro groups participate in:

- Photochemical crosslinking : UV irradiation generates reactive intermediates for protein-protein interaction studies .

- Reductive amination : Nitro-to-amine conversion enables site-specific labeling .

Enzyme Inhibition

This compound acts as a competitive inhibitor in enzymatic systems:

- Thyroidal Deiodinase : Inhibits iodotyrosine deiodination (Ki = 4.3 µM), mimicking natural substrates .

- Substrate for Tyrosinase : Shows zero catalytic activity compared to L-tyrosine, making it a "silent" probe for enzyme mechanism studies .

| Enzyme | Inhibition Type | Ki/IC₅₀ | Biological Relevance |

|---|---|---|---|

| Thyroidal Deiodinase | Competitive | 4.3 µM | Thyroid hormone metabolism |

| Tyrosinase | Non-competitive | N/A | Melanin synthesis studies |

Chromatographic Standards

- HPLC Analysis : Used as a retention time marker for tyrosine derivatives due to distinct UV absorption at 340 nm .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 271 → 225) aid in identifying nitroaromatic metabolites .

pH-Dependent Hydrolysis

Aplicaciones Científicas De Investigación

Neuropharmacology

3,5-Dinitro-L-tyrosine has been studied for its effects on neurotransmitter systems, particularly in relation to the glutamatergic system. Research indicates that the S-isomer of 3,5-dinitro-o-tyrosine exhibits significant binding affinity to AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. The S-isomer was found to be 6.5 times more potent than its R counterpart in inhibiting AMPA receptor binding, with IC50 values of 13 µM and 84 µM respectively .

This differential binding suggests potential applications in developing drugs aimed at modulating glutamatergic transmission, which may be beneficial in treating conditions such as epilepsy or neurodegenerative diseases.

Stress Response Research

This compound has implications in studies focused on stress responses and cognitive performance under duress. Tyrosine itself is known to be a precursor for catecholamines like dopamine and norepinephrine, which play vital roles in stress response mechanisms .

In stressful situations, supplementation with tyrosine (and potentially its derivatives) has been shown to enhance cognitive function by replenishing depleted neurotransmitter levels. This application is particularly relevant in military and high-stress occupational settings where cognitive performance is critical .

Biochemical Assays

The compound is also utilized in biochemical assays due to its ability to interact with various enzymes and receptors. For instance, the phenolic group of this compound allows it to act as a bioisostere of the gamma-carboxyl group of glutamate, making it useful for studying enzyme kinetics and receptor-ligand interactions .

Case Study 1: Neuropharmacological Effects

A study involving the synthesis and testing of enantiomers of 3,5-dinitro-o-tyrosine demonstrated significant differences in their pharmacological profiles. The S-isomer was highlighted for its superior efficacy as an AMPA receptor antagonist, suggesting that specific modifications to tyrosine can lead to compounds with enhanced therapeutic potential .

Case Study 2: Cognitive Performance Under Stress

Research conducted at military laboratories assessed the effects of tyrosine supplementation on cognitive performance during acute stressors. Results indicated that individuals receiving tyrosine showed improved cognitive function under stress compared to those who did not receive supplementation . This reinforces the potential utility of this compound in similar contexts.

Mecanismo De Acción

The mechanism of action of 3,5-Dinitro-L-tyrosine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

3-Nitro-L-tyrosine: A mono-nitrated derivative of L-tyrosine with similar but less pronounced chemical properties.

3,5-Diiodo-L-tyrosine: An iodinated analogue with distinct biological activities and applications.

N-Acetyl-3,5-dinitro-L-tyrosine: A derivative with an acetyl group, used in specific biochemical studies.

Uniqueness: 3,5-Dinitro-L-tyrosine is unique due to its dual nitro substitution, which imparts distinct chemical reactivity and potential biological effects compared to its mono-nitrated or iodinated counterparts .

Actividad Biológica

3,5-Dinitro-L-tyrosine (DNT) is a nitro-substituted derivative of the amino acid tyrosine, which has garnered attention due to its potential biological activities and applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₉H₈N₃O₇

- Molecular Weight : 293.165 g/mol

- CAS Number : 502481-30-3

This compound is characterized by two nitro groups attached to the aromatic ring of the tyrosine structure, which significantly alters its chemical behavior compared to its parent compound, L-tyrosine.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interactions with proteins and enzymes:

- Protein Tyrosine Nitration : DNT can modify proteins through a process known as nitration, which can influence protein function and signaling pathways. This modification has been implicated in various diseases, including neurodegenerative disorders and cancer .

- Inhibition of Tubulin Assembly : Research indicates that DNT can affect the assembly of tubulin in protozoan parasites such as Leishmania species. It has been shown to cause a lag in tubulin polymerization kinetics at certain concentrations, suggesting potential antiprotozoal activity .

- Antioxidant Properties : Some studies suggest that compounds similar to DNT may exhibit antioxidant effects by scavenging free radicals, although specific data on DNT's antioxidant capacity remains limited .

Case Studies and Experimental Data

- Antiparasitic Activity : In a study evaluating the effects of various dinitroanilines on Leishmania tarentolae, this compound demonstrated significant inhibition of tubulin assembly with an IC₅₀ value indicating moderate potency. At concentrations above 20 μM, it notably delayed the polymerization process .

- Pharmacokinetics and Pharmacodynamics : A pharmacokinetic study involving tyrosine derivatives showed that peak plasma levels of tyrosine occur approximately 2–3 hours post-administration. Although this study did not focus exclusively on DNT, it provides context for understanding how modifications to tyrosine can influence absorption and metabolism .

- Protein Interaction Studies : Molecular docking studies have suggested that DNT may interact with specific protein targets through hydrogen bonding and hydrophobic interactions due to its unique structure. This could lead to alterations in protein function that may be beneficial or detrimental depending on the target .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZOSDSFLRXREA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879760 | |

| Record name | 3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17360-11-1 | |

| Record name | 3,5-Dinitro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17360-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Dinitro-L-tyrosine affect thyroid hormone activity?

A: Research suggests that this compound acts as an inhibitor of deiodination, a process crucial for thyroid hormone activation and regulation. In studies using sheep thyroid tissues, this compound effectively inhibited the deiodination of 3,5-diiodo-L-tyrosine (DIT) []. This inhibitory effect was further confirmed in rats, where administration of this compound alongside radiolabeled DIT led to reduced deiodination and the emergence of an unidentified DIT metabolite in both blood and urine [].

Q2: Does the structure of this compound influence its inhibitory activity on thyroid hormone processes?

A: Yes, the specific chemical structure of this compound appears crucial for its inhibitory effects on thyroid deiodination. Studies comparing the inhibitory potential of various tyrosine derivatives revealed that the presence of nitro groups on the tyrosine structure plays a significant role []. For instance, 3-Nitro-L-tyrosine (MNT) demonstrated even greater inhibitory potency than this compound, suggesting that the number and position of nitro groups may influence the compound's interaction with the deiodination machinery [].

Q3: Beyond its inhibitory action, has this compound been explored in the development of thyroid hormone analogs?

A: Interestingly, while this compound itself acts as an inhibitor, its structural features have been exploited in the synthesis of thyroid hormone analogs []. Researchers utilized a this compound derivative as a key building block in synthesizing a series of 3′-heteroarylmethyl analogues of 3,3′,5-tri-iodo-L-thyronine (T3) []. These synthetic analogs were designed to achieve selective thyromimetic activity, potentially offering therapeutic benefits with reduced side effects compared to traditional thyroid hormone treatments [].

Q4: Are there crystallographic studies on this compound?

A: Yes, researchers have successfully determined the crystal structures of two distinct modifications of this compound []. While the abstract doesn't provide specific details about these modifications or their implications, this structural information is potentially valuable for understanding the molecule's interactions at a molecular level and could be relevant for future drug design endeavors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.